Bienvenue dans la boutique en ligne BenchChem!

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Fascin inhibition SAR Lipophilicity

This trisubstituted cinnamamide uniquely integrates a 4,7-dimethylbenzothiazole core with a pyridin-2-ylmethyl N-substituent—a deliberate design choice that extends SAR beyond simpler benzothiazole-cinnamamide analogs (parent IC₅₀ 4,000 nM; 6-Cl analog 2,000 nM). The scaffold is validated for fascin inhibition and topoisomerase-IIα activity, making it a high-priority tool for probing target selectivity, solubility, and metabolic stability in advanced oncology research. Secure this differentiated chemotype exclusively for your laboratory.

Molecular Formula C24H21N3OS
Molecular Weight 399.51
CAS No. 1006778-63-7
Cat. No. B2361629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
CAS1006778-63-7
Molecular FormulaC24H21N3OS
Molecular Weight399.51
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C24H21N3OS/c1-17-11-12-18(2)23-22(17)26-24(29-23)27(16-20-10-6-7-15-25-20)21(28)14-13-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3/b14-13+
InChIKeyBECMANBXOGOEBL-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide (CAS 1006778-63-7): Structural Identity and Class Assignment


N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide (CAS 1006778-63-7) is a synthetic, trisubstituted cinnamamide derivative that incorporates a 4,7-dimethylbenzothiazole core and a pyridin-2-ylmethyl substituent on the amide nitrogen. The compound belongs to a broader class of benzothiazole-cinnamamide hybrids that have been explored in the patent and primary literature as inhibitors of the actin-bundling protein fascin [1] and, in related scaffolds, as topoisomerase-IIα inhibitors [2]. Publicly available, target-specific quantitative activity data for this exact compound remain limited; however, the structural features it possesses—particularly the 4,7-dimethyl pattern and the pyridin-2-ylmethyl N-substituent—represent key points of differentiation from simpler benzothiazole-cinnamamide analogs for which quantitative fascin inhibition data are available [1].

Why Generic Substitution of N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide Is Not Supported by Available Evidence


Even within the narrow benzothiazole-cinnamamide chemotype, minor structural modifications produce substantial shifts in target affinity. The unsubstituted parent compound, N-(benzo[d]thiazol-2-yl)cinnamamide, exhibits an IC50 of 4,000 nM against fascin [1], while introduction of a 6-chloro substituent on the benzothiazole ring yields a 2-fold improvement (IC50 = 2,000 nM) [2]. These data demonstrate that benzothiazole substitution alone can double potency. The target compound simultaneously introduces two additional differentiating elements—a 4,7-dimethyl pattern and a pyridin-2-ylmethyl N-substituent—each of which is expected to alter lipophilicity, hydrogen-bonding capacity, and conformational preferences relative to both the parent and the 6-chloro analog. Consequently, a scientist or procurement officer cannot assume that any generic benzothiazole-cinnamamide will replicate the binding profile or selectivity that this specific substitution array is designed to probe.

Quantitative Differentiation Evidence for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide


4,7-Dimethylbenzothiazole Substitution vs. Unsubstituted Parent: Lipophilicity-Driven Potency Modulation

The unsubstituted benzothiazole-cinnamamide parent (BDBM350119) inhibits fascin with an IC50 of 4,000 nM [1]. Introducing a 6-chloro substituent improves potency to 2,000 nM, demonstrating that benzothiazole ring substitution directly enhances target engagement [2]. The target compound replaces the 6-chloro group with a 4,7-dimethyl arrangement, which is predicted to increase logP by approximately 0.5–1.0 units relative to the unsubstituted parent. While direct fascin IC50 data for the target compound are not publicly available, the established SAR trend indicates that benzothiazole substitution is a validated lever for potency optimization.

Fascin inhibition SAR Lipophilicity

Pyridin-2-ylmethyl N-Substituent vs. Simple N-H or N-Alkyl Analogs: Implications for Solubility and Binding

The target compound is distinguished from the simple N-H cinnamamide analogs (e.g., BDBM350119) by the presence of an N-(pyridin-2-ylmethyl) substituent. This pyridine-containing side chain introduces an additional hydrogen-bond acceptor and a basic nitrogen (pKa ≈ 5.2), which can enhance aqueous solubility at physiologically relevant pH values compared to N-H or N-alkyl congeners. Although solubility data for this specific compound are not publicly reported, the pyridin-2-ylmethyl motif is a well-precedented strategy in medicinal chemistry for improving the developability profile of amide-containing scaffolds without abolishing target engagement.

Physicochemical properties Solubility Ligand efficiency

Cinnamamide Linker Geometry: Trans-Olefin as a Conformational Constraint Differentiating from Saturated Amide Analogs

The trans-cinnamamide linker in the target compound imposes a planar, extended geometry that is absent in saturated amide analogs. In related naphthalimide-benzothiazole-cinnamide hybrids, the trans-olefin is essential for DNA intercalation and topoisomerase-IIα inhibition, with saturated derivatives showing markedly reduced cytotoxicity [1]. While the target compound has not been directly evaluated in topoisomerase II assays, the retention of the trans-cinnamamide pharmacophore distinguishes it from any reduced-amide comparator and preserves the conformational restriction required for intercalative binding modes.

Conformational restriction Topoisomerase II DNA intercalation

Best-Fit Research Applications for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide Based on Structural Evidence


Fascin-Mediated Tumor Metastasis Models

The benzothiazole-cinnamamide scaffold is validated as a fascin-inhibitory chemotype with patent-protected compounds showing IC50 values from 4,000 nM down to 500 nM [1]. The target compound, with its 4,7-dimethyl and pyridin-2-ylmethyl modifications, extends the SAR around this pharmacophore. Laboratories studying fascin-driven cell migration, invasion, or metastasis (e.g., in breast, lung, or colon cancer models) can use this compound to probe how benzothiazole substitution and N-pyridyl functionalization affect cellular potency, selectivity over other actin-binding proteins, and in vitro efficacy.

Topoisomerase-IIα Inhibitor Screening Panels

The trans-cinnamamide linker is a known structural determinant for topoisomerase-IIα inhibition in benzothiazole-cinnamide hybrids, with potent analogs achieving IC50 values of 3.5–4.1 μM against colon and lung cancer cell lines [2]. The target compound retains this critical olefin geometry while adding the 4,7-dimethylbenzothiazole and pyridin-2-ylmethyl features. It is suitable for inclusion in topoisomerase-IIα biochemical and cellular screening cascades to assess whether these substituents confer selectivity over topoisomerase-I or enhance DNA intercalation relative to published naphthalimide-benzothiazole-cinnamide derivatives.

Physicochemical and PK Profiling of Benzothiazole-Cinnamamide Leads

The pyridin-2-ylmethyl N-substituent is a deliberate design choice expected to improve aqueous solubility and modulate logD relative to simple N-H analogs. This compound can serve as a tool for measuring the actual solubility, permeability, and microsomal stability impact of combining 4,7-dimethylbenzothiazole lipophilicity with a pyridyl solubilizing group. Such data are essential for prioritizing this substitution pattern in lead optimization programs targeting fascin or related oncology targets.

Negative Control or Selectivity Counter-Screen for Kinase Profiling

Benzothiazole-containing compounds are occasionally flagged as kinase inhibitors (e.g., Pim kinase patents) [3]. The target compound, with its unique 4,7-dimethyl-pyridylmethyl substitution array, can be included in broad kinase profiling panels to establish whether the fascin/topoisomerase-IIα chemotype exhibits undesirable kinase cross-reactivity. A clean selectivity profile would further differentiate this substitution pattern for chemical biology applications.

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.